molecular formula C18H26N2O4 B13802360 1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid CAS No. 959236-21-6

1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid

Cat. No.: B13802360
CAS No.: 959236-21-6
M. Wt: 334.4 g/mol
InChI Key: WGXZYNXWBCKVCW-UHFFFAOYSA-N
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Description

1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, an aminobenzyl group, and a carboxylic acid group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Aminobenzyl Group: The protected piperidine is then reacted with 3-aminobenzyl chloride in the presence of a base like sodium hydride (NaH) to introduce the aminobenzyl group.

    Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminobenzyl group can interact with biological receptors or enzymes, modulating their activity. The Boc group provides stability and protection to the piperidine ring, allowing for controlled release and activation of the compound in biological systems.

Comparison with Similar Compounds

1-n-Boc-3-(3-aminobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid: Similar structure but with a benzyl group instead of an aminobenzyl group.

    N-Boc-piperidine-3-methanol: Similar structure but with a hydroxymethyl group instead of an aminobenzyl group.

    3-(piperidine-1-carbonyl)phenylboronic acid: Similar piperidine ring but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.

Properties

CAS No.

959236-21-6

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(3-aminophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(12-20,15(21)22)11-13-6-4-7-14(19)10-13/h4,6-7,10H,5,8-9,11-12,19H2,1-3H3,(H,21,22)

InChI Key

WGXZYNXWBCKVCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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